(2Z)-2-[(2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under basic conditions.
Introduction of the Imino Group: The imino group is introduced by reacting the chromene derivative with aniline in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Methoxylation: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its chromene core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory, antioxidant, and anticancer properties. Preclinical studies have shown promising results, and further research is ongoing to evaluate its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The chromene core can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the imino group can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2-hydroxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- (2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- (2Z)-2-[(2-nitrophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
Uniqueness
Compared to similar compounds, (2Z)-2-[(2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-(2-methoxyphenyl)imino-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-27-21-14-8-6-12-19(21)25-23-18(15-16-9-5-7-13-20(16)28-23)22(26)24-17-10-3-2-4-11-17/h2-15H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXBZERCJBVLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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